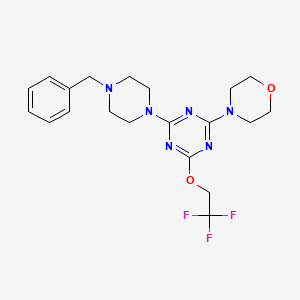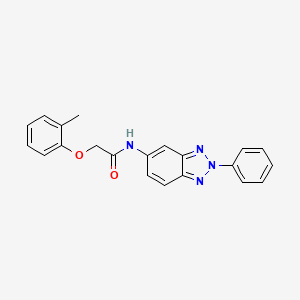![molecular formula C21H14N2O3 B3458742 N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3458742.png)
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide
Overview
Description
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound combines the coumarin moiety with a pyridine carboxamide group, which can enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 3-acetylcoumarin with 4-aminobenzoylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and a catalyst such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes due to its fluorescence properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to intramolecular charge transfer (ICT) mechanisms. It can bind to metal ions, proteins, or nucleic acids, altering their function and providing a means to study their behavior .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide .
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide .
Uniqueness
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of coumarin and pyridine carboxamide moieties, which enhances its fluorescence properties and makes it highly useful in various scientific applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-20(16-5-3-11-22-13-16)23-17-9-7-14(8-10-17)18-12-15-4-1-2-6-19(15)26-21(18)25/h1-13H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAWCCKJXLDKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458659.png)
![3-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458661.png)
![1-[5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PYRROLIDINE](/img/structure/B3458669.png)
![N-(3-acetylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458675.png)
![N-(3-methoxy-5-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458676.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458682.png)
![5-(4-chlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458689.png)

![N'-[(4-bromophenyl)sulfonyl]-2-thiophenecarbohydrazide](/img/structure/B3458714.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458719.png)

![(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B3458732.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B3458743.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B3458751.png)
